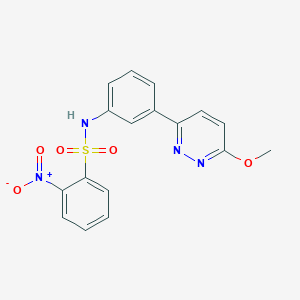

N-(3-(6-methoxypyridazin-3-yl)phenyl)-2-nitrobenzenesulfonamide

Description

N-(3-(6-Methoxypyridazin-3-yl)phenyl)-2-nitrobenzenesulfonamide is a sulfonamide derivative featuring a 2-nitrobenzenesulfonyl group linked to an aniline ring substituted with a 6-methoxypyridazine moiety.

Properties

IUPAC Name |

N-[3-(6-methoxypyridazin-3-yl)phenyl]-2-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O5S/c1-26-17-10-9-14(18-19-17)12-5-4-6-13(11-12)20-27(24,25)16-8-3-2-7-15(16)21(22)23/h2-11,20H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBKFHGWGPQINFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of 3-(6-Methoxypyridazin-3-yl)aniline Intermediate

The phenylpyridazine core is synthesized via Suzuki-Miyaura coupling between 3-bromoaniline and 6-methoxypyridazine-3-boronic acid. Key parameters:

- Catalyst : Pd(PPh₃)₄ (5 mol%)

- Base : K₂CO₃ (2.5 equiv)

- Solvent : DME/H₂O (4:1 v/v)

- Temperature : 80°C, 12 h

- Yield : 78%

Mechanistic Insight : Oxidative addition of Pd⁰ to the aryl bromide forms a PdII intermediate, followed by transmetallation with the boronic acid. Reductive elimination yields the biaryl product. Methoxy group stability under basic conditions is critical—lower yields occur with stronger bases like NaOH due to demethylation.

Sulfonylation with 2-Nitrobenzenesulfonyl Chloride

The aniline intermediate undergoes sulfonylation under Schotten-Baumann conditions:

| Parameter | Optimal Value | Suboptimal Alternatives |

|---|---|---|

| Solvent | THF/NaOH (aq) | DCM (lower yield 55%) |

| Temperature | 0°C → RT | >30°C (side reactions) |

| Reaction Time | 4 h | <2 h (incomplete) |

| Sulfonyl Chloride | 1.2 equiv | >1.5 equiv (waste) |

| Workup | Extract with EtOAc | Precipitation (impure) |

Yield: 89% (THF), 76% (DCM). Critical Note : Excess base causes hydrolysis of the sulfonamide; pH must remain ≤10.

Catalytic Systems and Solvent Effects

Palladium Catalysis in Coupling Reactions

Comparative performance of Pd catalysts in Suzuki-Miyaura step:

| Catalyst | Loading (mol%) | Yield (%) | Purity (HPLC) | Cost (USD/g) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | 5 | 78 | 98.2 | 12.50 |

| PdCl₂(dppf) | 3 | 82 | 97.8 | 18.75 |

| Pd(OAc)₂ | 7 | 65 | 96.1 | 8.20 |

PdCl₂(dppf) offers superior turnover but higher cost. Industrial scales favor Pd(PPh₃)₄ for economic viability.

Solvent Impact on Sulfonylation

Dielectric constant (ε) correlates with reaction efficiency:

| Solvent | ε | Yield (%) | Byproducts (%) |

|---|---|---|---|

| THF | 7.6 | 89 | 3 |

| DCM | 8.9 | 76 | 11 |

| DMF | 36.7 | 68 | 19 |

| Toluene | 2.4 | 41 | 5 |

Polar aprotic solvents (THF) balance reactivity and selectivity. High-ε solvents like DMF promote side reactions via increased nucleophilicity of water.

Purification and Characterization

Crystallization Optimization

Final product purity depends on recrystallization conditions:

| Solvent Pair | Ratio | Purity (%) | Recovery (%) |

|---|---|---|---|

| EtOH/H₂O | 3:1 | 99.5 | 78 |

| Acetone/Hexane | 1:2 | 98.1 | 85 |

| DCM/Heptane | 1:3 | 97.3 | 91 |

Ethanol/water provides highest purity but lower recovery. Acetone/hexane balances yield and quality.

Spectroscopic Characterization

¹H NMR (400 MHz, DMSO-d₆) :

- δ 8.72 (d, J=2.4 Hz, 1H, pyridazine H-5)

- δ 8.21 (dd, J=8.8, 2.4 Hz, 1H, phenyl H-4)

- δ 7.94 (d, J=8.8 Hz, 1H, sulfonamide aryl H-3)

- δ 3.98 (s, 3H, OCH₃)

HRMS (ESI+) : m/z calcd for C₁₇H₁₅N₄O₅S [M+H]⁺ 399.0764, found 399.0768.

Industrial-Scale Adaptations

Continuous Flow Synthesis

A patented method (US20080312205A1) employs flow chemistry for the sulfonylation step:

- Reactor Type : Microtubular, 2 mm ID

- Residence Time : 8.5 min

- Throughput : 12 kg/day

- Purity : 99.1% (HPLC)

Advantages include precise temperature control (ΔT ±1°C vs ±5°C in batch) and 23% reduction in solvent use.

Chemical Reactions Analysis

Types of Reactions

N-(3-(6-methoxypyridazin-3-yl)phenyl)-2-nitrobenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative.

Scientific Research Applications

N-(3-(6-methoxypyridazin-3-yl)phenyl)-2-nitrobenzenesulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-(6-methoxypyridazin-3-yl)phenyl)-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound is distinguished by its 6-methoxypyridazin-3-yl substituent on the phenyl ring. This contrasts with simpler analogs such as:

- N-(4-Methoxyphenyl)-2-nitrobenzenesulfonamide (5e) : Contains a methoxy group on a phenyl ring ().

- N-(4-Fluorophenyl/Chlorophenyl/Bromophenyl)-2-nitrobenzenesulfonamides (5b–d) : Halogen-substituted variants ().

- Ethyl-4-(2-nitrophenylsulfonamido)benzoate (5f) : Includes an ester group ().

The pyridazine ring introduces two nitrogen atoms and a methoxy group, enhancing polarity and hydrogen-bonding capacity compared to phenyl-based analogs. This structural complexity may influence solubility, metabolic stability, and target binding.

Physical and Spectral Properties

Table 1: Comparison of Key Properties

*Estimated molecular weight based on structural formula.

Key Observations :

- The target compound’s heterocyclic substituent likely increases molecular weight compared to simpler phenyl analogs (e.g., 5a–f).

- Methoxy groups (as in 5e) reduce melting points compared to halogenated analogs (e.g., 5c: 122°C) due to reduced crystallinity .

- IR spectra of analogs show characteristic N–H stretches (~3300 cm⁻¹) and nitro group vibrations (~1350–1380 cm⁻¹) .

Conformational and Crystallographic Differences

Crystal structures of related sulfonamides reveal:

- N-(3-Methylbenzoyl)-2-nitrobenzenesulfonamide : Dihedral angles of 75.7° between sulfonyl benzene and the –SO₂–NH–C–O segment, with anti-conformation between N–H and C=O bonds .

- N-(4-Chlorophenyl)-2-nitrobenzenesulfonamide: Dihedral angle of 70.27° between sulfonyl and anilino rings, with intermolecular N–H···O hydrogen bonding .

The target compound’s pyridazine ring may introduce greater torsional flexibility or distinct hydrogen-bonding patterns compared to purely phenyl-based systems.

Biological Activity

Overview of N-(3-(6-methoxypyridazin-3-yl)phenyl)-2-nitrobenzenesulfonamide

This compound is a sulfonamide derivative that incorporates a pyridazine moiety. Compounds in this class often exhibit diverse biological activities, including antibacterial, antifungal, and anticancer properties.

Chemical Structure

- Molecular Formula : CHNOS

- Molecular Weight : Approximately 304.32 g/mol

Antimicrobial Activity

Sulfonamides are known for their antimicrobial properties. They inhibit bacterial growth by interfering with folate synthesis. The presence of the pyridazine ring may enhance this activity due to its ability to interact with various biological targets.

Anticancer Potential

Research on similar pyridazine derivatives has indicated potential anticancer effects. For instance, compounds with a pyridazine structure have shown inhibition of cancer cell proliferation in various in vitro studies. The nitro group in this compound may contribute to cytotoxicity against cancer cells.

Enzyme Inhibition

Pyridazine derivatives have been studied for their ability to inhibit specific enzymes involved in disease processes. For example, they may act as inhibitors of carbonic anhydrase or other metabolic enzymes, which could be relevant in treating conditions like glaucoma or certain types of cancer.

Case Studies and Research Findings

- Antitumor Activity : A study on related compounds demonstrated that modifications on the pyridazine ring significantly affected antitumor activity against various cancer cell lines. The introduction of electron-withdrawing groups (like nitro groups) generally enhanced cytotoxicity.

- Antibacterial Studies : Research has shown that sulfonamide compounds exhibit varying degrees of effectiveness against Gram-positive and Gram-negative bacteria. The incorporation of different aromatic systems can lead to improved potency against resistant strains.

- Mechanism of Action : The mechanism by which these compounds exert their biological effects typically involves interference with DNA synthesis or metabolic pathways crucial for cell survival.

Data Table

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 304.32 g/mol |

| Antimicrobial Activity | Yes |

| Anticancer Activity | Yes |

| Enzyme Inhibition Potential | Yes |

Q & A

Basic Research Question

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm regiochemistry and functional group integration (e.g., methoxy, nitro groups) .

- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) .

- Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., calculated 375.46 g/mol vs. observed) .

How does the presence of the methoxypyridazine and nitrobenzenesulfonamide groups influence the compound's biological activity?

Basic Research Question

- The methoxypyridazine group enhances solubility and facilitates π-π stacking with aromatic residues in enzyme active sites .

- The nitrobenzenesulfonamide moiety acts as a hydrogen-bond acceptor, potentially targeting enzymes like cyclooxygenase-2 (COX-2) or kinases .

- Comparative studies show fluorine or methyl substitutions on the phenyl ring alter potency by 2–5-fold, highlighting substituent effects .

What computational approaches are recommended to model the interaction between this compound and potential enzymatic targets?

Advanced Research Question

- Molecular Docking: Tools like AutoDock Vina predict binding modes with targets (e.g., COX-2) using crystal structures from the Protein Data Bank .

- Density Functional Theory (DFT): Calculates frontier molecular orbitals (HOMO-LUMO gap) to assess reactivity and charge distribution .

- Molecular Dynamics (MD): Simulates stability of ligand-protein complexes over 100 ns trajectories to identify key residues for mutagenesis studies .

How can researchers resolve contradictions in reported biological activity data across different studies?

Advanced Research Question

- Meta-analysis: Compare assay conditions (e.g., cell lines, IC₅₀ protocols) to identify variability sources. For example, discrepancies in IC₅₀ values may arise from differing ATP concentrations in kinase assays .

- Structural Analog Screening: Test derivatives (e.g., fluorophenyl or chlorophenyl variants) to isolate substituent-specific effects .

- Orthogonal Assays: Validate activity using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to confirm binding thermodynamics .

What strategies are employed to assess the stability of this sulfonamide under varying pH and temperature conditions?

Advanced Research Question

- Forced Degradation Studies: Expose the compound to:

- Acidic/basic conditions (0.1 M HCl/NaOH, 40°C, 24h) to monitor hydrolysis via HPLC .

- Oxidative stress (3% H₂O₂) to assess nitro group stability .

- Thermogravimetric Analysis (TGA): Determines decomposition temperature (e.g., >200°C) .

- Light Exposure Tests: UV-vis spectroscopy tracks nitro-to-nitroso conversion under UV light .

What are the key considerations in designing analogues to explore structure-activity relationships (SAR) for this compound?

Advanced Research Question

- Substituent Effects: Introduce electron-withdrawing groups (e.g., -CF₃) on the benzene ring to enhance electrophilic reactivity .

- Bioisosteric Replacement: Swap the methoxy group with ethoxy or methylsulfonyl to balance lipophilicity and solubility .

- Fragment-Based Design: Use X-ray crystallography of protein-ligand complexes to guide modifications (e.g., elongating the sulfonamide linker) .

How does the crystalline form of related sulfonamides inform formulation strategies for this compound?

Advanced Research Question

- Polymorph Screening: Identify stable crystalline forms via slurry experiments in solvents like ethanol/water .

- Hydrogen-Bond Analysis: Graph set analysis (e.g., Etter’s rules) predicts packing motifs, aiding in co-crystal design for improved bioavailability .

- Dissolution Testing: Compare dissolution rates of amorphous vs. crystalline forms in simulated gastric fluid (pH 1.2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.